molecular formula C14H13N3O2S B2931822 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-41-0

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2931822
CAS No.: 497072-41-0
M. Wt: 287.34
InChI Key: LHZNNXUWVDLCLR-UHFFFAOYSA-N
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Description

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule is substituted at the 6-position with a carboxamide group linked to an ortho-tolyl (2-methylphenyl) moiety.

Properties

IUPAC Name

N-(2-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-4-2-3-5-11(9)16-12(18)10-8-15-14-17(13(10)19)6-7-20-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZNNXUWVDLCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with an oxo group at position 5 and a carboxamide at position 6. The presence of the o-tolyl group enhances the compound's interaction dynamics with biological targets. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, and it has a molecular weight of 294.34 g/mol.

1. Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against specific kinases. A study highlighted its effectiveness against FLT3 kinase, which is implicated in certain leukemias. The compound's ability to inhibit this kinase suggests potential applications in cancer therapy targeting leukemia cells .

2. Antibacterial Properties

Preliminary studies have shown that this compound possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate that it may serve as a lead compound for developing new antibacterial agents .

3. Antitumor Activity

The thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been reported to exhibit antitumor activity. The structural characteristics of the compound allow it to interact with various cellular pathways involved in tumor growth and proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

  • Inhibition of Kinases : The compound's interaction with kinases may disrupt signaling pathways critical for cancer cell survival and proliferation.
  • Antibacterial Mechanism : The exact mechanism by which the compound exhibits antibacterial effects is not fully understood but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

Case Study 1: Inhibition of FLT3 Kinase

A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that modifications to the substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influenced the inhibitory potency against FLT3 kinase. The study provided IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Evaluation

Further investigations into the antimicrobial properties revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of approximately 50 μg/mL against E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes key biological activities and properties of related thiazolo[3,2-a]pyrimidine compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC13H14N4O2SKinase inhibition, Antibacterial
N-Ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideC13H16N4O2SAntimicrobial
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acidC11H10N4O3SAntitumor activity

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents at Key Positions Molecular Weight Key Structural Features
Target Compound: 5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 6-carboxamide (o-tolyl), 5-oxo, 3,5-dihydro 331.40 (calc.) Ortho-methylphenyl group may sterically hinder hydrogen bonding vs. para-substituted analogs .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6-carboxylate (ethyl), 2-benzylidene (trimethoxy), 5-phenyl 494.55 Trimethoxybenzylidene introduces strong C–H···O interactions; flattened boat conformation of pyrimidine ring .
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-fluorobenzylidene, 5-phenyl, 6-carboxylate (ethyl) 451.47 (calc.) Fluorine substituent enhances polarity and potential bioactivity via halogen bonding .
5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 6-carboxamide (3-phenylpropyl), 5-oxo 315.39 Aliphatic 3-phenylpropyl chain increases hydrophobicity and may alter pharmacokinetics .

Conformational and Crystallographic Analysis

  • Pyrimidine Ring Conformation: Analogous compounds exhibit a flattened boat conformation in the pyrimidine ring, as observed in ethyl 7-methyl-3-oxo-5-phenyl derivatives (deviation of C5 from the mean plane: 0.224 Å) .
  • Dihedral Angles : Substituents at the 2-position significantly influence dihedral angles between the thiazole ring and aryl groups. For example:
    • Trimethoxybenzylidene substituents create an 80.94° dihedral angle with the benzene ring .
    • Fluorobenzylidene derivatives show similar angular deviations, suggesting electronic effects (e.g., fluorine’s electronegativity) minimally alter overall geometry .

Hydrogen Bonding and Intermolecular Interactions

  • The ortho-tolyl group in the target compound may reduce hydrogen-bonding capacity compared to derivatives with electron-rich substituents (e.g., trimethoxybenzylidene in ), which form bifurcated C–H···O bonds along crystal axes.
  • Fluorinated analogs (e.g., 2-fluorobenzylidene) leverage halogen bonding for stabilization, a feature absent in the target compound .

Pharmacological Relevance

  • Pyrimidine-thiazole hybrids are noted for antimicrobial and anticancer activities . The o-tolyl group’s steric bulk may enhance target selectivity but reduce solubility compared to smaller substituents (e.g., methyl or methoxy groups).

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